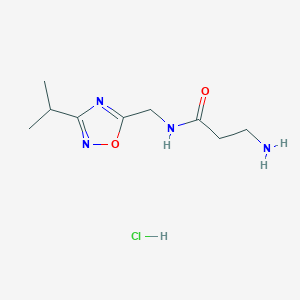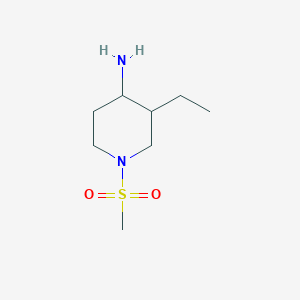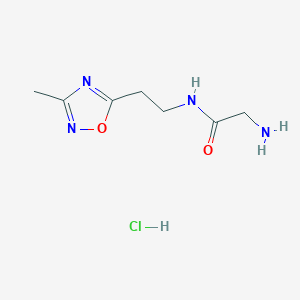![molecular formula C7H15NO5S B1377864 2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid CAS No. 1375472-61-9](/img/structure/B1377864.png)
2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid
Vue d'ensemble
Description
2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid is a versatile small molecule scaffold with the molecular formula C7H15NO5S and a molecular weight of 225.27 g/mol . This compound is known for its unique properties and is widely used in various scientific research applications.
Méthodes De Préparation
The synthesis of 2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid involves several steps. One common synthetic route includes the reaction of 2-isopropoxyethanol with ethanesulfonyl chloride to form 2-(propan-2-yloxy)ethanesulfonyl chloride. This intermediate is then reacted with glycine to yield the final product, this compound . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane.
Analyse Des Réactions Chimiques
2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid involves its interaction with various molecular targets and pathways. The compound’s sulfonamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its zwitterionic nature allows it to interact with both positively and negatively charged species, making it a versatile compound in biochemical reactions .
Comparaison Avec Des Composés Similaires
2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid can be compared with other similar compounds, such as:
PIPES (Piperazine-N,N’-bis(2-ethanesulfonic acid)): Both compounds are used as buffers in biological research, but PIPES has a different pKa value and buffering range.
MES (2-(N-Morpholino)ethanesulfonic acid): Similar to this compound, MES is also used as a buffer, but it has a different molecular structure and properties.
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is another commonly used buffer with different buffering capacity and pH range compared to this compound.
Propriétés
IUPAC Name |
2-(2-propan-2-yloxyethylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5S/c1-6(2)13-3-4-14(11,12)8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNZJSOIUKMNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)

![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)


![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)







